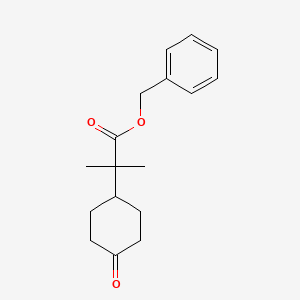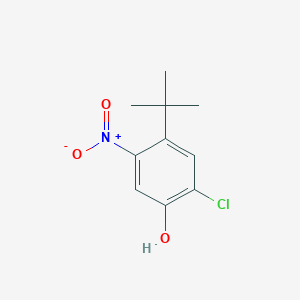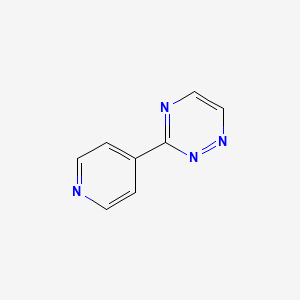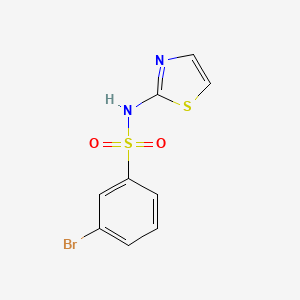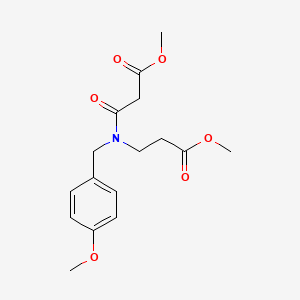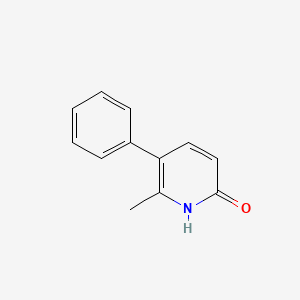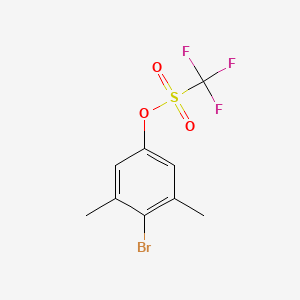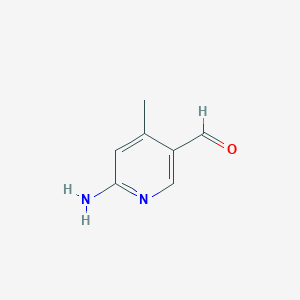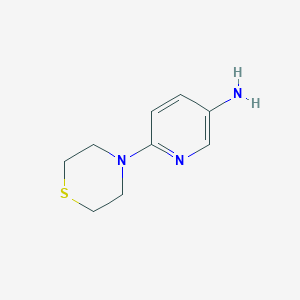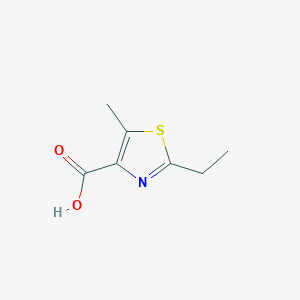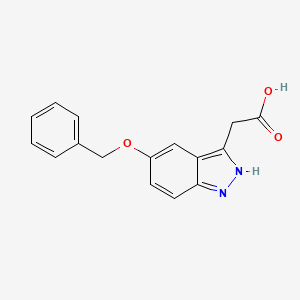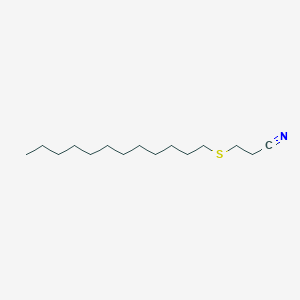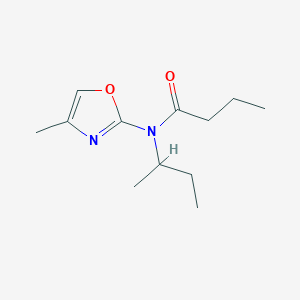
Butanamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)-
Overview
Description
Butanamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)- is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound’s structure also includes butyl groups, which contribute to its hydrophobic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)- typically involves the reaction of 4-methyl-1,3-oxazole with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with butan-2-amine to form the final product.
Industrial Production Methods
In an industrial setting, the production of Butanamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Butanamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The oxazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Butanamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)- exerts its effects involves interactions with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The compound may also affect cellular pathways involved in inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
N-(Butan-2-yl)-N-(4-methyl-1,3-oxazol-2-yl)acetamide: Similar structure but with an acetamide group instead of butanamide.
N-(Butan-2-yl)-N-(4-methyl-1,3-oxazol-2-yl)propionamide: Contains a propionamide group.
N-(Butan-2-yl)-N-(4-methyl-1,3-oxazol-2-yl)pentanamide: Features a pentanamide group.
Uniqueness
Butanamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)- is unique due to its specific combination of butyl groups and the oxazole ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
57068-00-5 |
|---|---|
Molecular Formula |
C12H20N2O2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
N-butan-2-yl-N-(4-methyl-1,3-oxazol-2-yl)butanamide |
InChI |
InChI=1S/C12H20N2O2/c1-5-7-11(15)14(10(4)6-2)12-13-9(3)8-16-12/h8,10H,5-7H2,1-4H3 |
InChI Key |
JFCMWZKQUUZFLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N(C1=NC(=CO1)C)C(C)CC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
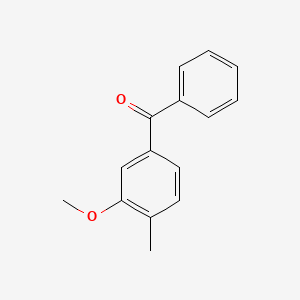
![9-chloro-4-hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B8714792.png)
